An In-depth Technical Guide to 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Diazaspiro[4.4]nonane Scaffold
The 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, with CAS number 91188-26-0, is a spirocyclic diamine that has garnered interest within the medicinal chemistry landscape. Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly sought after in drug design. Their inherent three-dimensionality provides a rigid scaffold that can enhance binding affinity and selectivity for biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles compared to their more flexible acyclic or simple cyclic counterparts. The diazaspiro[4.4]nonane core, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents, especially in the realm of neuroscience. Derivatives of this scaffold have shown promise as potent modulators of various central nervous system (CNS) targets, including sigma receptors, which are implicated in a range of neurological and psychiatric disorders. This guide provides a comprehensive overview of the synthesis, analytical characterization, and potential biological applications of 2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is presented in the table below.
| Property | Value | Reference |
| CAS Number | 91188-26-0 | |
| Molecular Formula | C₈H₁₈Cl₂N₂ | |
| Molecular Weight | 213.15 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 168-170 °C | |
| Solubility | Soluble in water | |
| Storage Temperature | Room temperature |
Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride
The synthesis of the title compound is typically achieved through a two-step process involving the preparation of a benzyl-protected intermediate followed by catalytic hydrogenation to remove the protecting group.
Caption: Synthetic pathway for 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.
Part 1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride
This precursor is synthesized from 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione via reduction with lithium aluminum hydride.[1]
Experimental Protocol:
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To a suspension of lithium aluminum hydride (0.95 g, 25 mmol) in 30 ml of tetrahydrofuran (THF), add a solution of 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (1.36 g, 5.0 mmol) in 50 ml of THF dropwise.
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Stir the resulting mixture overnight at room temperature.
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Reflux the mixture for one hour, then cool.
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Carefully quench the reaction by the dropwise addition of 0.95 ml of water, followed by 0.95 ml of 15% sodium hydroxide solution, and finally 2.8 ml of water.
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Remove the inorganic solids by filtration.
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Concentrate the filtrate in vacuo to obtain a syrup.
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Dissolve the syrup in isopropanol and treat with an excess of 6N hydrogen chloride in isopropanol.
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Crystallization of the product will afford 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride (0.97 g), with a melting point of 233-234 °C.[1]
Part 2: Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride
The final compound is obtained by the catalytic hydrogenation of the benzyl-protected precursor.[2]
Experimental Protocol:
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Prepare a solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in 150 ml of methanol.
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Add 1.0 g of 20% palladium on carbon catalyst to the solution.
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Hydrogenate the mixture at 4.5 x 10⁵ Pa for two days.
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After the reaction is complete, filter the mixture to remove the catalyst.
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Concentrate the filtrate to a thick syrup.
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Induce crystallization by the addition of acetonitrile to yield 11.50 g of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. The product softens at 164 °C and melts at 168-170 °C.[2]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are recommended analytical methods.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the purity assessment of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.
Experimental Protocol:
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Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, column oven, and gradient pump.
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: A time-programmed gradient from 95% A to 95% B over 20-30 minutes is recommended to ensure the elution of both polar and non-polar impurities.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 210 nm.
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Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL solution.
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Purity Calculation: Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the molecule.
Expected Spectral Data:
| Nucleus | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR | The spectrum is expected to show signals corresponding to the methyl group protons, as well as the methylene protons of the two five-membered rings. The exact chemical shifts will be influenced by the solvent and the protonation state of the nitrogen atoms. |
| ¹³C NMR | The spectrum should display distinct signals for the methyl carbon, the spiro carbon, and the methylene carbons of the pyrrolidine rings. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Spectral Data:
| Ionization Mode | Expected m/z |
| Electrospray (ESI+) | The spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at approximately m/z 141.14. |
Biological Activity and Mechanism of Action
While specific biological data for 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is limited in publicly available literature, the diazaspiro[4.4]nonane scaffold is a key pharmacophore in the development of ligands for sigma receptors.
Sigma Receptor Modulation
Derivatives of the closely related 2,7-diazaspiro[4.4]nonane have been identified as potent ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These receptors are implicated in a variety of neurological functions and diseases, including pain, neurodegeneration, and addiction. The rigid, three-dimensional structure of the azaspiro[4.4]nonane core allows for the precise orientation of substituents, leading to high affinity and selectivity for these receptors.
Potential Therapeutic Applications
Given the activity of its derivatives, 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride represents a valuable starting point for the design of novel therapeutics targeting:
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Neurodegenerative Diseases: Sigma-1 receptor agonists have shown neuroprotective effects in preclinical models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).
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Neuropathic Pain: Modulation of sigma receptors is a promising strategy for the treatment of chronic pain states.
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Psychiatric Disorders: Sigma receptors are involved in the pathophysiology of depression, anxiety, and schizophrenia.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Upon activation by an agonist, it dissociates from its binding partner, BiP, and can modulate a variety of downstream signaling pathways, including calcium signaling, ion channel function, and the unfolded protein response.
Caption: Simplified Sigma-1 Receptor Signaling Pathway.
Experimental Protocol: Sigma Receptor Binding Assay
A competitive radioligand binding assay can be used to determine the affinity of 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride for sigma receptors.
Experimental Protocol:
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Tissue Preparation: Prepare a membrane homogenate from a tissue source rich in sigma receptors, such as rat liver or brain.
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Radioligand: Utilize a radiolabeled ligand with known affinity for the target receptor (e.g., -pentazocine for sigma-1 receptors or [³H]DTG for total sigma receptors).
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Competitive Binding: Incubate the membrane homogenate with a fixed concentration of the radioligand and varying concentrations of the test compound (2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride).
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Masking (for sigma-2): To determine binding to sigma-2 receptors specifically when using a non-selective radioligand like [³H]DTG, include a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to block binding to sigma-1 sites.
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Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).
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Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.
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Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
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Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
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Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Safety and Handling
2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a chemical compound intended for research use only. Standard laboratory safety precautions should be observed when handling this material.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
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Personal Protective Equipment (PPE): It is recommended to use a chemical fume hood, safety glasses, and chemical-resistant gloves when handling this compound.
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Storage: Store in a tightly sealed container in a dry and well-ventilated place.
Conclusion
2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is a valuable chemical entity with a straightforward synthetic route. Its rigid spirocyclic core makes it an attractive scaffold for the design of novel therapeutic agents, particularly those targeting the central nervous system. While further research is needed to fully elucidate the specific biological activities of this compound, the established pharmacology of related diazaspiro[4.4]nonane derivatives as potent sigma receptor modulators highlights its significant potential in drug discovery and development. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic applications of this promising molecule.
References
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PrepChem. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved January 6, 2026, from [Link]
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PubChem. (n.d.). 2-Methyl-2,7-diazaspiro(4.4)nonane. Retrieved January 6, 2026, from [Link]
- Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in pharmacological sciences, 31(12), 557–566.
- Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596–610.
-
PrepChem. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved January 6, 2026, from [Link]
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
